Hodgkinsine

Catalog No.
S571386
CAS No.
18210-71-4
M.F
C33H38N6
M. Wt
518.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hodgkinsine

CAS Number

18210-71-4

Product Name

Hodgkinsine

IUPAC Name

(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

Molecular Formula

C33H38N6

Molecular Weight

518.7 g/mol

InChI

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1

InChI Key

DPVWJPVYOXKFRQ-BDMNMGLZSA-N

SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C

Synonyms

hodgkinsine, hodgkinsine B

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C

Isomeric SMILES

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)[C@@]78CCN([C@@H]7NC9=CC=CC=C89)C

Analgesic Properties:

Hodgkinsine has been extensively studied for its pain-relieving (analgesic) effects. Studies suggest it acts through a dual mechanism:

  • Mu opioid receptor agonist: Similar to morphine, hodgkinsine binds to mu opioid receptors in the nervous system, leading to pain reduction .
  • NMDA receptor antagonist: Like ketamine, hodgkinsine blocks the activity of NMDA receptors, further contributing to pain relief .

This dual mechanism offers potential advantages over traditional painkillers, as it might provide broader pain relief and potentially reduce side effects.

Antiviral, Antibacterial, and Antifungal Activities:

While not the primary research focus, hodgkinsine has shown promising results in studies investigating its potential to combat:

  • Viruses: Studies suggest hodgkinsine exhibits antiviral activity against various viruses, including herpes simplex virus and human immunodeficiency virus (HIV) . However, further research is needed to determine its effectiveness and safety.
  • Bacteria: Some research indicates hodgkinsine possesses antibacterial properties, but more investigation is necessary to understand its full potential in this area .
  • Fungi: Limited research suggests hodgkinsine might have antifungal properties, but further exploration is needed to confirm its efficacy and potential applications .

Hodgkinsine is a naturally occurring alkaloid derived from the plant Hodgkinsonia frutescens, a member of the family Apocynaceae. This compound has garnered attention due to its complex molecular structure and potential pharmacological properties. The absolute molecular structure of Hodgkinsine has been elucidated through crystallographic analysis, revealing its intricate arrangement of atoms that contributes to its biological activity .

The mechanism of action of hodgkinsine remains largely unknown. Due to its structural similarity to eseroline, which inhibits the enzyme acetylcholinesterase, hodgkinsine might possess similar properties []. However, further research is required to elucidate its specific biological effects and potential targets.

, including:

  • Oxidation: Hodgkinsine can undergo oxidation reactions, which may alter its functional groups and impact its biological activity.
  • Reduction: This compound can also participate in reduction reactions, potentially affecting its pharmacological properties.
  • Substitution: Hodgkinsine can engage in substitution reactions, allowing for the introduction of various functional groups that can modify its activity .

These reactions are crucial for understanding how Hodgkinsine can be modified for therapeutic applications.

Research indicates that Hodgkinsine exhibits significant biological activities. Notably, it has been shown to have analgesic properties, which suggests its potential use in pain management. Studies demonstrate that ginsenosides, which are structurally related compounds, act on the central nervous system to reduce nociception induced by chemical stimuli . The specific mechanisms through which Hodgkinsine exerts these effects are still under investigation but may involve modulation of neurotransmitter systems.

The synthesis of Hodgkinsine has been achieved through various methods:

  • Total Synthesis: Enantioselective total synthesis strategies have been developed to create Hodgkinsine and its derivatives. These methods typically involve multiple steps to assemble the complex structure while maintaining stereochemical integrity .
  • Catalytic Methods: Recent advancements in catalytic enantioselective desymmetrization have facilitated more efficient synthesis routes, allowing for the generation of high yields with fewer intermediates .

These synthetic approaches are vital for producing Hodgkinsine for research and potential therapeutic uses.

Hodgkinsine has several promising applications:

  • Pharmaceutical Development: Due to its analgesic properties, Hodgkinsine is being explored as a candidate for pain relief medications.
  • Research Tool: Its unique structure makes it an interesting subject for studies on alkaloid chemistry and pharmacology.

The ongoing research into Hodgkinsine's effects and mechanisms may lead to novel therapeutic agents in the future.

Studies on the interactions of Hodgkinsine with biological systems are crucial for understanding its potential therapeutic effects. Research indicates that Hodgkinsine may interact with various receptors in the central nervous system, contributing to its analgesic effects. Further interaction studies are needed to elucidate the specific pathways and mechanisms involved in its action .

Hodgkinsine shares structural similarities with several other alkaloids and compounds derived from natural sources. Here are some notable comparisons:

Compound NameStructural CharacteristicsBiological ActivityUnique Aspects
GinsenosidesTriterpenoid saponinsAnalgesic, anti-inflammatoryDerived from ginseng; diverse pharmacological profiles
Quadrigemine CTetracyclic alkaloidAntinociceptiveComplex stereochemistry; less studied than Hodgkinsine
PsycholeineIndole alkaloidNeuroprotectiveExhibits different receptor interactions
CalycosidineRelated alkaloidAntimicrobialSimilar biosynthetic origin; distinct activity profile

Hodgkinsine's uniqueness lies in its specific analgesic properties and structural features that differentiate it from these similar compounds. The ongoing research into these relationships will enhance our understanding of Hodgkinsine's role within the broader context of natural product pharmacology.

IUPAC Nomenclature and Molecular Formula

Hodgkinsine is systematically named (3aR,8bR)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole . Its molecular formula, C₃₃H₃₈N₆, reflects a trimeric structure composed of three pyrrolidinoindoline subunits, each featuring a fused indole-pyrrolidine system .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight518.7 g/mol
Exact Mass518.315795 Da
Rotatable Bond Count2
Hydrogen Bond Donors3

Stereochemical Configuration Analysis

Absolute Configuration Determination via X-ray Crystallography

The absolute configuration of hodgkinsine was resolved through X-ray crystallography of its trimethiodide monohydrate derivative (C₃₃H₃₈N₆·3CH₃I·H₂O) . The study revealed a monoclinic crystal system (space group P2₁) with three stereogenic centers, confirming the R configuration at C3a and C8b in two subunits and S in the third . This asymmetry underpins its biological activity.

Conformational Isomerism in Solution Phase

NMR studies at –30°C revealed two conformational isomers in a 3:2 ratio, attributed to restricted rotation around the C3a–C7' bond . Dynamic interconversion between these conformers at ambient temperatures complicates spectral interpretation but highlights structural flexibility critical for receptor interactions .

Spectroscopic Profiling

NMR Spectral Signatures

¹H and ¹³C NMR data (Table 2) delineate hodgkinsine’s complex structure:

  • Aromatic protons: δ 6.5–7.4 ppm (indole H-4, H-5, H-6, H-7) .
  • Methylene groups: δ 2.1–3.1 ppm (pyrrolidine H-2, H-3) .
  • N-methyl signals: δ 2.4–2.8 ppm (N-CH₃) .

2D correlations (COSY, HMBC) confirmed connectivity between C8b and adjacent subunits, critical for trimer stability .

Table 2: Selected ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

Protonδ (ppm)MultiplicityCorrelation
H-47.37d (J = 7.8 Hz)H-5, H-6
H-8a5.48sC-2, C-3a
N-CH₃2.66s-

High-Resolution Mass Spectrometric Validation

HRMS (ESI+) confirmed the molecular ion [M+H]⁺ at m/z 519.3246, with fragment ions at m/z 462.2684 (loss of C₃H₇N) and 419.5402 (C₂H₅N loss) .

Phytochemical Distribution in Psychotria Species

Hodgkinsine represents a complex pyrroloindoline alkaloid that exhibits a distinctive distribution pattern within the Rubiaceae family, particularly among Psychotria species [1] [2]. This trimeric alkaloid, composed of three pyrrolidinoindoline subunits, has been identified as a significant secondary metabolite in several plant species within this taxonomically diverse genus [2] [3].

The compound was initially isolated from Hodgkinsonia frutescens, but subsequent phytochemical investigations have revealed its presence across multiple Psychotria species [9]. Psychotria colorata stands as the most extensively studied source of hodgkinsine, where it occurs alongside other pyrrolidinoindoline alkaloids including psychotridine and chimonanthine [10] [13]. Research has demonstrated that hodgkinsine accumulates primarily in the flowers of Psychotria colorata, where phytochemical analyses have identified pyrrolidinoindoline alkaloids as major components [13].

Beyond Psychotria colorata, hodgkinsine has been documented in Psychotria muscosa and Psychotria lyciiflora [1] [2]. The alkaloid also occurs in Eumachia forsteriana, expanding its known distribution beyond the Psychotria genus [1]. This distribution pattern suggests a shared biosynthetic capacity among certain Rubiaceae species for producing complex cyclotryptamine oligomers.

SpeciesAlkaloid ContentPlant PartReference
Psychotria colorataHodgkinsine, psychotridine, chimonanthineFlowers, leaves, roots [10] [13]
Psychotria muscosaHodgkinsineNot specified [1] [9]
Psychotria lyciifloraHodgkinsineNot specified [2]
Eumachia forsterianaHodgkinsineNot specified [1]

The Rubiaceae family demonstrates a remarkable chemical diversity, with indole alkaloids serving as primary chemical markers [30]. Within this family, monoterpene indole alkaloids predominate, particularly those derived from tryptamine and the monoterpene secologanin [30]. The biosynthetic capacity for producing complex pyrroloindoline structures appears to be evolutionarily conserved within certain lineages of the Psychotria genus [3] [8].

Research into the spatial distribution of alkaloids within Psychotria species has revealed that these compounds are not uniformly distributed throughout plant tissues [22]. Desorption electrospray ionization mass spectrometry imaging studies have shown that alkaloid accumulation varies significantly between different organs and even within specific tissue types [22]. This heterogeneous distribution pattern has important implications for understanding the ecological functions of these compounds.

The phytochemical profile of Psychotria species extends beyond hodgkinsine to include various other indole alkaloids, monoterpene indole alkaloids, and cyclic peptides known as cyclotides [3] [8]. This chemical complexity reflects the sophisticated secondary metabolite biosynthetic machinery present in these plants [8]. The co-occurrence of multiple alkaloid types suggests coordinated biosynthetic pathways that may share common precursors or regulatory mechanisms.

Proposed Enzymatic Mechanisms for Cyclotryptamine Oligomerization

The biosynthesis of hodgkinsine represents one of the most complex examples of cyclotryptamine oligomerization in nature, involving the assembly of three pyrrolidinoindoline units through highly specific enzymatic processes [15] [16]. Current understanding of these mechanisms has been significantly advanced through studies of related pyrroloindoline alkaloid biosynthetic pathways and synthetic approaches that mimic proposed natural processes.

The fundamental biosynthetic strategy for pyrroloindoline alkaloids involves the oxidative coupling of tryptamine monomers [27] [39]. For hodgkinsine specifically, this process requires the formation of both carbon-carbon and carbon-nitrogen bonds between indole units in a highly stereocontrolled manner [16] [21]. The biosynthesis is proposed to proceed through iterative rounds of coupling, beginning with tryptamine dimerization and progressing through trimeric assembly [16] [27].

Recent research has identified unusual peptide-binding proteins that guide pyrroloindoline alkaloid biosynthesis in related systems [15]. These proteins, including those designated as CgnB and CgnE in crocagin biosynthesis, represent founding members of a peptide-binding protein family that facilitates the formation of complex pyrroloindoline scaffolds [15]. While these specific proteins have not been identified in hodgkinsine biosynthesis, similar enzymatic machinery likely operates in Psychotria species [34] [35].

The proposed enzymatic mechanism begins with the oxidation of tryptamine units by flavin-dependent monooxygenases or cytochrome P450 enzymes [19] [35]. These oxidative enzymes catalyze the formation of reactive intermediates that undergo subsequent coupling reactions [35] [39]. The stereochemical outcome of these couplings is controlled by the specific orientation of substrates within enzyme active sites [36] [37].

Enzymatic StepProposed Enzyme TypeFunctionProduct
Initial oxidationFlavin monooxygenaseTryptamine activationReactive tryptamine intermediate
First couplingCoupling enzymeCarbon-carbon bond formationPyrroloindoline dimer
Second couplingOligomerization enzymeTrimeric assemblyHodgkinsine precursor
Final modificationMethyltransferaseNitrogen methylationHodgkinsine

The oligomerization process requires precise control over both regioselectivity and stereoselectivity [16] [21]. Studies of synthetic approaches have revealed that catalyst-controlled oligomerization can achieve the formation of dimers, trimers, and tetramers with high stereoselectivity [16]. These findings suggest that natural biosynthetic enzymes possess sophisticated mechanisms for controlling the stereochemical outcome of cyclotryptamine coupling reactions.

Enzymatic methylation represents a crucial final step in hodgkinsine biosynthesis [40]. Research on related alkaloid biosynthetic pathways has identified specific methyltransferases that catalyze the methylation of nitrogen atoms in pyrroloindoline structures [40]. These enzymes demonstrate high substrate specificity and contribute to the structural diversity observed among cyclotryptamine alkaloids [40].

The biosynthetic pathway likely involves metabolic enzyme complexes that facilitate efficient and accurate alkaloid production [40]. Such complexes would enable the coordinated action of multiple enzymes while preventing the accumulation of potentially toxic intermediates [40]. The organization of biosynthetic enzymes into complexes represents an efficient mechanism for producing complex natural products like hodgkinsine.

Ecological Role in Plant Defense Systems

Hodgkinsine functions as a crucial component of plant defense systems, contributing to the protection of Psychotria species against various biotic threats including herbivores, pathogens, and competing organisms [28] [29]. The compound demonstrates multiple mechanisms of defensive action, reflecting the sophisticated chemical defense strategies employed by plants in the Rubiaceae family [28] [30].

The primary defensive function of hodgkinsine involves its activity against herbivorous insects [14] [31]. Research has demonstrated that the compound produces potent analgesic effects through dual mechanisms involving both mu opioid receptor activation and N-methyl-D-aspartate receptor antagonism [14]. While these properties are typically discussed in pharmacological contexts, they likely represent adaptations that deter feeding by vertebrate herbivores that possess similar receptor systems.

Secondary metabolites like hodgkinsine enable plants to rapidly detect herbivore attacks and respond through coordinated defense signaling pathways [28]. The biosynthesis of these compounds is regulated by complex networks involving phytohormones such as jasmonic acid and salicylic acid [28] [12]. Upon herbivore damage, plants can increase the production of defensive alkaloids through induced biosynthetic pathways [28] [31].

The antimicrobial properties of pyrroloindoline alkaloids contribute significantly to plant pathogen resistance [32]. Studies of related compounds have demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria [32]. Hodgkinsine likely provides similar protective effects against bacterial pathogens that threaten Psychotria species in their natural habitats [2] [30].

Defense FunctionTarget OrganismsMechanismEffectiveness
Anti-herbivoreVertebrate herbivoresNeurotransmitter interferenceHigh potency demonstrated
AntimicrobialBacterial pathogensCell membrane disruptionActive against multiple strains
AntifungalFungal pathogensUnknown mechanismsReported activity
CompetitiveOther plantsAllelopathic effectsSuspected but unstudied

The constitutive accumulation pattern observed for hodgkinsine suggests its role as a phytoanticipin rather than a phytoalexin [31]. Phytoanticipins are defensive compounds that accumulate in plant tissues before pathogen attack, providing preformed chemical barriers against potential threats [29] [31]. This strategy allows plants to maintain constant defensive readiness without requiring time for induced biosynthesis following attack.

Research on related Psychotria species has revealed that alkaloids can provide antioxidant protection that may contribute to stress tolerance [31]. The co-occurrence of hodgkinsine with other alkaloids and cyclotides in Psychotria species suggests synergistic defensive interactions [31]. Such combinations of defensive compounds can prevent or delay the development of resistance by herbivores and pathogens [28].

The ecological significance of hodgkinsine extends beyond direct defensive effects to include potential roles in plant-plant interactions [28]. Alkaloids can function as allelochemicals that inhibit the growth of competing vegetation [29]. While specific allelopathic effects of hodgkinsine have not been extensively studied, the compound's structural complexity and biological activity suggest potential for such ecological functions.

XLogP3

5.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

518.31579524 g/mol

Monoisotopic Mass

518.31579524 g/mol

Heavy Atom Count

39

Wikipedia

Hodgkinsine

Dates

Last modified: 04-14-2024
Jamison et al. Catalyst-controlled oligomerization for the collective synthesis of polypyrroloindoline natural products. Nature Chemistry, doi: 10.1038/nchem.2825, published online 24 July 2017

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